2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide
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Overview
Description
This compound is a pyrimidine derivative . Pyrimidine derivatives have been found to have diverse biological potential, including anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-pyridylfuro[2,3-d]pyrimidine derivative was synthesized and evaluated for its inhibitory activity against a panel of many kinases . Another method involves the condensation of 1-(4-morpholinophenyl) ethanone and substituted benzaldehyde .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used in the synthesis of the compound.
Scientific Research Applications
- The compound’s structural features make it a potential candidate for cancer therapy. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Further studies explore its mechanism of action and potential synergies with existing chemotherapeutic agents .
- Tyrosine kinases play a crucial role in cell signaling and proliferation. Some derivatives of this compound have demonstrated inhibitory activity against tyrosine kinases, making them promising candidates for targeted cancer therapies. Investigating their selectivity and efficacy against specific kinases is an ongoing area of research .
Anticancer Activity
Tyrosine Kinase Inhibition
Future Directions
The compound and its derivatives could be further studied for their anticancer potential . The synthesis methods could be optimized, and the mechanism of action could be studied in more detail. Additionally, the physical and chemical properties, as well as safety and hazards, need to be thoroughly investigated.
Mechanism of Action
Target of Action
The primary target of this compound is protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound exerts its anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases . By inhibiting these enzymes, the compound can disrupt cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
Given the compound’s inhibition of protein kinases, it can be inferred that it affects pathways related to cell growth, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its anticancer activity. By inhibiting protein kinases, the compound disrupts cellular signaling processes, potentially leading to the inhibition of cancer cell growth and proliferation .
properties
IUPAC Name |
2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxo-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c1-16-14-20(23(29)24(30)26-18-6-4-3-5-7-18)17(2)28(16)19-8-9-22(21(25)15-19)27-10-12-31-13-11-27/h3-9,14-15H,10-13H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJSEJIBHXBGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Cl)C)C(=O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide |
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